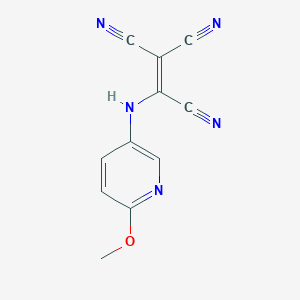

2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile

Description

2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile is a tricarbonitrile derivative featuring a pyridylamino substituent. Its molecular formula is C₁₁H₇N₅O, with a molecular weight of 225.21 g/mol and a CAS number of 1024152-06-4 . The compound’s structure includes a central ethene-1,1,2-tricarbonitrile core substituted with a 6-methoxy-3-pyridylamino group.

Properties

IUPAC Name |

2-[(6-methoxypyridin-3-yl)amino]ethene-1,1,2-tricarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5O/c1-17-11-3-2-9(7-15-11)16-10(6-14)8(4-12)5-13/h2-3,7,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMZWJQXMNXKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=C(C#N)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-methoxy-3-pyridineamine with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper complexes), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity could be due to its ability to inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Tricarbonitrile Derivatives

Structural Analogues and Substituent Effects

The compound shares structural similarities with other tricarbonitriles, differing primarily in substituent groups:

Key Observations :

- The pyridylamino group in the target compound introduces aromatic nitrogen and hydrogen-bonding capacity, distinguishing it from aliphatic (1a) or hydrazine-linked (System 1) analogues.

- Substituents like hexyloxy (1a) or phenethylamino () enhance hydrophobicity, whereas the methoxy-pyridyl group balances hydrophobicity and polarity .

Spectroscopic and Electronic Properties

FTIR and NMR Data :

Electronic Structure (DFT Analysis) :

- HOMO-LUMO Localization: In Systems 1–3, HOMOs are delocalized across the entire molecule, while LUMOs are concentrated on the tricarbonitrile moiety.

- Isomer Stability : Systems 1–2 favor E isomers , whereas System 3 stabilizes the Z isomer due to steric and electronic effects .

Solubility and Stability

- Solvent Polarity Effects : Systems 1–3 show bathochromic shifts in polar solvents , indicating strong dipole interactions . The target compound’s methoxy group may enhance solubility in polar aprotic solvents.

- Thermal Stability : 1b has a melting point of 48–49°C , while aliphatic-substituted tricarbonitriles (e.g., ) likely exhibit lower thermal stability due to flexible chains.

Q & A

Q. What are the established synthetic routes for 2-((6-Methoxy-3-pyridyl)amino)ethene-1,1,2-tricarbonitrile, and how can reaction conditions be optimized for academic-scale synthesis?

The compound can be synthesized via tricyanovinylation of hydrazones or nucleophilic substitution reactions. For example, tricyanovinylation involves reacting 6-methoxy-3-pyridyl hydrazones with tricyanoethylene derivatives under controlled conditions (e.g., inert atmosphere, reflux in acetonitrile). Optimization includes adjusting solvent polarity (aprotic solvents enhance reactivity) and stoichiometric ratios (1:1.2 hydrazone-to-tricyanovinyl precursor) to improve yields. Monitoring via TLC/HPLC ensures purity .

Q. How can FTIR and UV-Vis spectroscopy characterize the structural and electronic properties of this compound?

- FTIR : Key bands include νNH (~3200–3260 cm⁻¹ for NH stretching), C≡N (2212–2209 cm⁻¹), and C=N (1611–1603 cm⁻¹). These confirm functional group integrity and conjugation .

- UV-Vis : Solvent polarity studies (e.g., hexane vs. DMSO) reveal bathochromic shifts due to intramolecular charge transfer (ICT). Polar solvents stabilize excited states, red-shifting absorption maxima by ~20–50 nm .

Q. What experimental strategies resolve contradictions in reported E/Z isomer stability for tricarbonitrile derivatives?

Combine DFT calculations (geometry optimization, Gibbs free energy comparisons) with variable-temperature NMR and X-ray crystallography . For example, DFT predicts E isomer dominance due to lower relative energy, but steric hindrance or π-π interactions in specific systems (e.g., bulky anthryl groups) may stabilize Z isomers. Experimental validation via crystallography resolves such discrepancies .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the photophysical behavior of this compound?

Systematic solvent screening (e.g., cyclohexane, DMF, DMSO) quantifies ICT efficiency. The methoxy group on the pyridyl ring enhances electron-donating capacity, red-shifting absorption. Polar solvents further stabilize ICT, increasing molar extinction coefficients by 20–40%. Substituent effects are modeled via Hammett plots or DFT-derived Hammett σ constants .

Q. What role do DFT calculations play in predicting electronic structure and reactivity?

DFT (B3LYP/6-31G*) calculates HOMO-LUMO gaps (e.g., ~3.5–4.0 eV for similar tricarbonitriles), charge distribution (pyridyl NH as electron donor), and Fukui indices to identify nucleophilic/electrophilic sites. Transition-state analysis (e.g., NBO or NCI plots) explains regioselectivity in nucleophilic attacks .

Q. How can crystallographic data inform solid-state packing and intermolecular interactions?

Single-crystal X-ray diffraction reveals planar molecular arrangements with π-π stacking (3.5–4.0 Å between pyridyl and tricarbonitrile moieties) and weak hydrogen bonds (C≡N···H–C). These interactions stabilize the crystal lattice and correlate with solubility and thermal stability .

Q. What methodologies assess the compound’s potential in materials science (e.g., non-linear optics or organic electronics)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.